![molecular formula C22H27N2O5P B1675666 (3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid CAS No. 164083-84-5](/img/structure/B1675666.png)

(3-{[3-(2-Amino-2-Oxoethyl)-1-Benzyl-2-Ethyl-1h-Indol-5-Yl]oxy}propyl)phosphonic Acid

Overview

Description

Scientific Research Applications

LY311727 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of sPLA2 and its effects on various biochemical pathways.

Biology: The compound is utilized to investigate the role of sPLA2 in cellular processes and its involvement in diseases.

Mechanism of Action

LY311727 exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2). This enzyme is involved in the hydrolysis of phospholipids, leading to the release of arachidonic acid and lysophospholipids, which are precursors for pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting sPLA2, LY311727 reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

LY-311727 plays a significant role in biochemical reactions by inhibiting Group IIA sPLA2. This enzyme is involved in the hydrolysis of fatty acids from the sn-2 position of membrane phospholipids, leading to the production of arachidonic acid and lysophospholipids . LY-311727 interacts with the active site of Group IIA sPLA2 in a non-covalent manner, showing greater than 1,500-fold selectivity over pancreatic sPLA2 (Group IB sPLA2) . This selectivity allows LY-311727 to specifically inhibit the pro-inflammatory actions of Group IIA sPLA2 without affecting other isoforms.

Cellular Effects

LY-311727 has been shown to influence various cellular processes, particularly in the context of inflammation. It suppresses the contractile responses induced by human non-pancreatic secretory phospholipase A2 (hnps-PLA2) in a concentration-dependent manner . At a concentration of 1 μM, LY-311727 nearly abolishes the hnps-PLA2 responses, highlighting its potency . Additionally, LY-311727 reduces the permeability of lung endothelial cells exposed to methicillin-resistant Staphylococcus aureus (MRSA), thereby attenuating acute lung injury .

Molecular Mechanism

The molecular mechanism of LY-311727 involves its binding to the active site of Group IIA sPLA2, inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of membrane phospholipids, thereby reducing the production of pro-inflammatory mediators such as arachidonic acid . By blocking the activity of Group IIA sPLA2, LY-311727 modulates inflammatory signaling pathways and reduces the overall inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY-311727 have been observed to change over time. The compound is stable when stored at -20°C and retains its activity for several years . In vitro studies have shown that LY-311727 maintains its inhibitory effects on sPLA2 over extended periods, with no significant degradation . Long-term studies in vivo have demonstrated that LY-311727 can effectively suppress sPLA2 activity and reduce inflammation over prolonged durations .

Dosage Effects in Animal Models

The effects of LY-311727 vary with different dosages in animal models. In mice, intravenous administration of LY-311727 at doses ranging from 3 mg/kg to 30 mg/kg significantly suppresses circulating sPLA2 activity in a dose-dependent manner . Higher doses of LY-311727 have been associated with more pronounced anti-inflammatory effects, but also with potential toxicities at very high concentrations . It is crucial to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

LY-311727 is involved in the metabolic pathways related to phospholipid metabolism. By inhibiting Group IIA sPLA2, LY-311727 reduces the release of arachidonic acid, a precursor for various eicosanoids involved in inflammation . This inhibition affects the overall metabolic flux of phospholipids and modulates the levels of downstream metabolites . The compound’s interaction with sPLA2 also influences the synthesis of other lipid mediators, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, LY-311727 is transported and distributed primarily through passive diffusion due to its lipophilic nature . The compound’s distribution is influenced by its interaction with binding proteins and transporters that facilitate its movement across cellular membranes . LY-311727 tends to accumulate in tissues with high sPLA2 activity, such as inflamed tissues, where it exerts its inhibitory effects .

Subcellular Localization

LY-311727’s subcellular localization is primarily within the cytoplasm, where it interacts with Group IIA sPLA2 . The compound’s activity is directed towards the enzyme’s active site, preventing its interaction with membrane phospholipids . This localization is crucial for LY-311727’s inhibitory function, as it ensures that the compound effectively targets and modulates sPLA2 activity within the cell .

Preparation Methods

The synthesis of LY311727 involves a Nenitzescu-based approach. The key steps include the preparation of 3-hydroxy oxindole from isatin, followed by treatment with ethylmagnesium bromide to form indoline. This method is efficient and yields the desired compound in moderate to good yields .

Chemical Reactions Analysis

LY311727 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: LY311727 can undergo substitution reactions, particularly at the indole ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

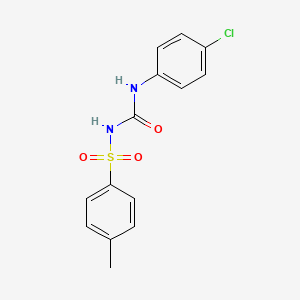

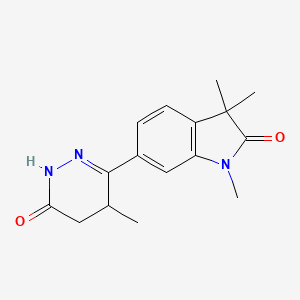

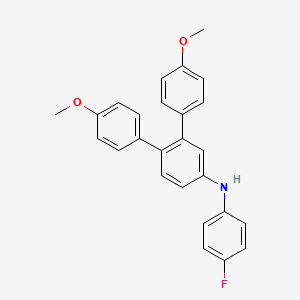

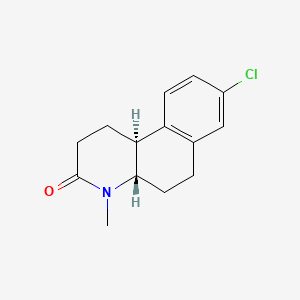

LY311727 is unique due to its high selectivity and potency as an sPLA2 inhibitor. Similar compounds include:

AEBSF: A specific inhibitor of serine proteases, which also shows some inhibitory effects on sPLA2.

Varespladib: Another potent sPLA2 inhibitor, which has been studied for its potential in treating inflammatory diseases.

Compared to these compounds, LY311727 offers a distinct advantage in terms of selectivity and potency, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name |

3-[3-(2-amino-2-oxoethyl)-1-benzyl-2-ethylindol-5-yl]oxypropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N2O5P/c1-2-20-19(14-22(23)25)18-13-17(29-11-6-12-30(26,27)28)9-10-21(18)24(20)15-16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3,(H2,23,25)(H2,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWQYOUZRHDKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OCCCP(=O)(O)O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167706 | |

| Record name | LY311727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164083-84-5 | |

| Record name | LY311727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164083845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY311727 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does LY311727 interact with its target, sPLA2?

A1: LY311727 acts as an active site-directed inhibitor of sPLA2. [] Its structure was specifically designed to bind tightly to the active site of human non-pancreatic sPLA2, effectively blocking the enzyme's ability to hydrolyze phospholipids and release arachidonic acid. [, ]

Q2: What are the downstream effects of sPLA2 inhibition by LY311727?

A2: By inhibiting sPLA2, LY311727 prevents the release of arachidonic acid, the precursor to various pro-inflammatory mediators like prostaglandins, leukotrienes, and platelet-activating factor (PAF). [, , ] This inhibition of the inflammatory cascade results in reduced inflammation and potentially mitigates the progression of inflammatory diseases. [, , ]

Q3: How does LY311727 compare to other sPLA2 inhibitors?

A4: LY311727 was notable for its high potency and selectivity for human sPLA2-IIA compared to earlier inhibitors derived from snake venom or other sources. [, ] Its development marked a significant advancement in the field, paving the way for more selective and potent sPLA2 inhibitors.

Q4: What is the molecular formula and weight of LY311727?

A4: The molecular formula of LY311727 is C22H27N2O6P, and its molecular weight is 446.44 g/mol.

Q5: Is there any spectroscopic data available for LY311727?

A6: While detailed spectroscopic data might not be readily available in these research papers, LY311727's structure has been extensively studied through X-ray crystallography, revealing its binding interactions within the active site of sPLA2. []

Q6: What are the catalytic properties of LY311727?

A8: LY311727 is not a catalyst; it acts as an inhibitor, specifically targeting the catalytic activity of sPLA2. [] It binds to the enzyme's active site, preventing its catalytic function in hydrolyzing phospholipids. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B1675587.png)

![5-[Bis(4-chlorophenyl)(1H-imidazol-1-yl)methyl]pyrimidine](/img/structure/B1675590.png)

![[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dipropylcarbamate](/img/structure/B1675592.png)

![(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid](/img/structure/B1675595.png)

![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)